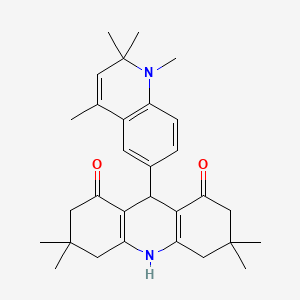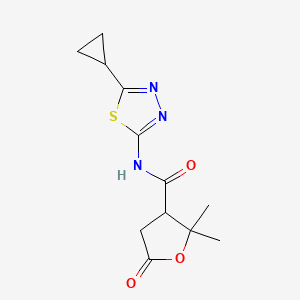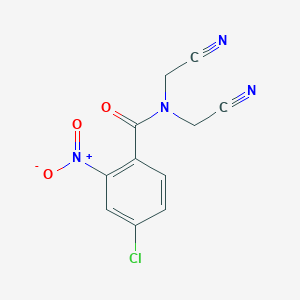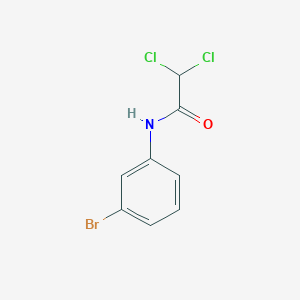![molecular formula C22H17ClN4O B11029188 3-amino-7-(3-chlorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11029188.png)
3-amino-7-(3-chlorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-7-(3-chlorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one is a complex organic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes an imidazo[1,5-b]cinnoline core with various substituents, such as amino, chlorophenyl, and phenyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-amino-7-(3-chlorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the intra-cyclization of arylhydrazonomalononitrile to obtain substituted cinnolines . The reaction typically involves the treatment of 4-amino-3-cyanocinnolines with various amines, such as n-hexylamine, cyclohexylamine, and isopropylamine, to yield the corresponding cinnoline derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-amino-7-(3-chlorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, hydroxylamine, and phenyl isothiocyanate . For example, treatment with hydrazine hydrate can lead to the formation of pyrazolo[4,3-c]cinnoline derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antitumor activity . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it may have applications in the industrial sector, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-7-(3-chlorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-amino-7-(3-chlorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one can be compared to other similar compounds, such as 4-amino-3-cyanocinnolines and pyrazolo[4,3-c]cinnolines These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C22H17ClN4O |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
3-amino-7-(3-chlorophenyl)-1-phenyl-7,8-dihydro-6H-imidazo[1,5-b]cinnolin-9-one |
InChI |
InChI=1S/C22H17ClN4O/c23-16-8-4-7-14(9-16)15-10-18-17(20(28)11-15)12-19-21(13-5-2-1-3-6-13)25-22(24)27(19)26-18/h1-9,12,15H,10-11H2,(H2,24,25) |
InChI Key |
OTEIHVQLIWDEMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CC3=C(N=C(N3N=C21)N)C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B11029110.png)
![(2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B11029120.png)
![(8-methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11029122.png)
![1-({4-Amino-6-[(2,3-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide](/img/structure/B11029128.png)


![Tetramethyl 6'-(3-cyclohexylpropanoyl)-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029149.png)
![4-amino-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11029164.png)


![2,7-Diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11029182.png)
![4-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11029193.png)
![2-methyl-1-(3-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11029195.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate](/img/structure/B11029196.png)
